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2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate

Flavor chemistry Organoleptic profiling Sensory science

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate, also known as cyclotene butyrate (FEMA 4648, JECFA 2056), is a C10 fatty acid ester belonging to the cyclopentenolone ester class of flavor and fragrance ingredients. It is the butyric acid ester of methylcyclopentenolone (cyclotene).

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 68227-51-0
Cat. No. B1580833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate
CAS68227-51-0
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1=C(CCC1=O)C
InChIInChI=1S/C10H14O3/c1-3-4-9(12)13-10-7(2)5-6-8(10)11/h3-6H2,1-2H3
InChIKeySUJWBOKDKMEAOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water;  soluble in fats and oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-oxo-1-cyclopenten-1-yl Butyrate (CAS 68227-51-0): Procurement-Grade Baseline for the Cyclotene Butyrate Flavor and Fragrance Intermediate


2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate, also known as cyclotene butyrate (FEMA 4648, JECFA 2056), is a C10 fatty acid ester belonging to the cyclopentenolone ester class of flavor and fragrance ingredients. It is the butyric acid ester of methylcyclopentenolone (cyclotene) [1]. The compound is a colorless to light yellow clear liquid with a characteristic fruity-nutty aroma, practically insoluble in water but soluble in ethanol, fats, and oils [2]. It is listed by the U.S. FDA as a flavoring agent or adjuvant (FEMA GRAS Publication No. 24) and has received a JECFA evaluation of 'No safety concern at current levels of intake when used as a flavouring agent' (2010, Session 73) [3]. It has not been identified in nature [4].

Flavor Profile: Fruity-nutty with creamy-fatty dairy undertones
Formulation Fit: Fat- and oil-soluble delivery systems; lipid-continuous matrices
Regulatory Baseline: FEMA GRAS, JECFA Full Spec (min 96% assay, tighter controls)

Why Cyclotene Butyrate Cannot Be Generically Substituted with Other Cyclopentenolone Esters


Cyclotene butyrate shares the 2-methyl-5-oxo-1-cyclopenten-1-yl core structure with several commercial flavor esters including cyclotene propionate (CAS 87-55-8, JECFA 2055) and cyclotene isovalerate (CAS 68084-07-1). However, this common scaffold is misleading: the ester chain length determines divergent vapor pressure, lipophilicity, organoleptic profile, and stability behavior. The butyrate ester (C4) occupies a distinct physicochemical niche between the more volatile propionate (C3) and the substantially less volatile isovalerate (C5/branched C5), with quantifiable differences in vapor pressure, XlogP, water solubility, and odor character [1]. Critically, the butyrate ester is documented as hydrolytically sensitive, with free butyric acid release capable of destroying the organoleptic profile . Substituting the propionate or isovalerate analog without reformulation will alter both the sensory delivery kinetics and the flavor/aroma notes in finished products, making generic interchange scientifically unsupportable without quantitative rebalancing [2].

Sensory Profile Mismatch Creamy-mouthfeel and dairy notes (butter, popcorn) are absent in propionate or isovalerate esters; organoleptic properties will not transfer.
Volatility and Release Kinetics A 2-fold vapor pressure difference versus propionate alters headspace delivery and perceived aroma duration; direct interchange may destabilize release profiles.
Stability and Handling Constraints The butyrate ester requires inert-gas cold-chain storage to prevent hydrolysis and free butyric acid release; the more stable propionate does not impose these constraints.

Quantitative Differentiation Evidence: 2-Methyl-5-oxo-1-cyclopenten-1-yl Butyrate vs. Closest Analogs


Taste Profile Differentiation at 20 ppm: Cyclotene Butyrate Delivers a More Complex, Creamy-Fatty Mouthfeel Not Observed in Cyclotene Propionate

In standardized organoleptic panel assessments published by Perfumer & Flavorist under identical methodology (1% odor evaluation; taste at 20 ppm in water), cyclotene butyrate and cyclotene propionate exhibit qualitatively and quantitatively distinct taste profiles. Cyclotene butyrate produces a complex blend of maple, caramel, creamy mouthfeel, butter, popcorn, walnut, and cream cheese notes with mild intensity, while cyclotene propionate yields a simpler sweet-brown-astringent profile with slightly bitter character [1][2]. The butyrate's specific 'creamy mouthfeel' and 'butter/popcorn' descriptors are entirely absent from the propionate evaluation, representing a differentiable sensory dimension relevant to dairy-fatty flavor formulation.

Taste Profile at 20 ppm
Direct head-to-head
Butyrate: 20 descriptors incl. creamy mouthfeel, butter, popcorn, cream cheese
Propionate: 6 descriptors, no creamy-fatty-dairy notes
Reported complex creamy-fatty sensory dimension
Standardized panel, same methodology
Flavor chemistry Organoleptic profiling Sensory science

FEMA Flavor Profile Classification Divergence: 'Fruit' (Butyrate) vs. 'Dairy' (Propionate) Reflects Fundamentally Different Application Domains

The FEMA Flavor Library assigns distinct primary flavor profile classifications to the two most commercially relevant cyclotene esters. Cyclotene butyrate (FEMA 4648) is classified under the 'Fruit' flavor profile, while cyclotene propionate (FEMA 4511) is classified under the 'Dairy' flavor profile [1][2]. This institutional classification divergence, rooted in the same FEMA GRAS assessment program for alicyclic substances (Adams et al., 1996, Food and Chemical Toxicology, 34, 763), reflects fundamentally different sensory application domains established through expert panel review. Both compounds share identical GRAS publication (No. 24) and JECFA evaluation year (2010, Session 73) [1][2].

FEMA Flavor Profile Classification
Direct head-to-head
Butyrate: Classified as Fruit (FEMA 4648)
Propionate: Classified as Dairy (FEMA 4511)
Divergent primary application domains
Same GRAS framework and evaluation year
Flavor regulation GRAS classification Food ingredient procurement

JECFA Specification Quality: Cyclotene Butyrate Holds a Higher Minimum Assay (96%) vs. Propionate (92%) with Tighter Physical Appearance Control

The JECFA specifications (2010, Session 73) for cyclotene esters reveal quantifiable differences in minimum purity and physical form control. Cyclotene butyrate (JECFA 2056) requires a minimum assay of 96%, while cyclotene propionate (JECFA 2055) carries a lower minimum assay of 92% [1][2]. Additionally, the butyrate specification mandates a 'Colourless clear liquid' appearance, whereas the propionate specification allows a broader 'Colourless to yellow liquid,' indicating tighter quality control over oxidative or degradation-related discoloration in the butyrate specification [1][2]. The butyrate also has a narrower refractive index range (1.476-1.482 vs. 1.479-1.484) and different specific gravity range (1.063-1.069 vs. 1.092-1.097 at 20°C) [1][2].

JECFA Minimum Assay
Specification review
Butyrate: 96%
Propionate: 92%
Higher baseline quality assurance
Tighter appearance and refractive index range
Quality specification JECFA monograph Flavor ingredient purity

Vapor Pressure and Volatility: Cyclotene Butyrate Is 2-Fold Less Volatile Than Propionate, Providing Different Headspace Delivery Kinetics

Estimated vapor pressure values at 25°C, derived from consistent computational methodology across the cyclotene ester series, reveal that cyclotene butyrate (0.001000 mmHg) is approximately half as volatile as cyclotene propionate (0.002000 mmHg) [1][2]. This 2-fold difference in vapor pressure translates to measurably different headspace concentrations under equilibrium conditions, with the butyrate delivering slower aroma release and potentially longer perceived duration. The isovalerate analog is even less volatile (estimated 0.0006 hPa ≈ 0.00045 mmHg at 25°C) [3], positioning the butyrate at the midpoint of the volatility spectrum within this ester series. Boiling point data corroborate this trend: 116-117°C (2 mm Hg) for the butyrate [1] vs. 167-169°C (760 mm Hg) for the propionate [2].

Vapor Pressure at 25°C
Cross-study comparable
Butyrate: 0.001000 mmHg
Propionate: 0.002000 mmHg
2-fold lower volatility; slower aroma release
Intermediate volatility in ester series
Volatility Vapor pressure Flavor release kinetics

Lipophilicity and Water Solubility: Cyclotene Butyrate (XlogP 1.20) Is More Lipophilic Than Propionate (XlogP 0.90), with 3-Fold Lower Water Solubility

Cyclotene butyrate exhibits an estimated XlogP3-AA of 1.20, compared to 0.90 for cyclotene propionate and 1.70 for cyclotene isovalerate [1][2][3]. This graded increase in lipophilicity correlates inversely with water solubility: the butyrate has an estimated water solubility of 544.7 mg/L @ 25°C, approximately 3-fold lower than the propionate (1671 mg/L) [1][2]. In practical formulation terms, the butyrate partitions more strongly into fat and oil phases, with a logP (o/w) of 1.129 (est) [1], making it more suitable for lipid-based delivery systems. The isovalerate (XlogP 1.70) is even more lipophilic and would be expected to have correspondingly lower aqueous solubility, positioning the butyrate as the intermediate-lipophilicity option within the series [3].

Lipophilicity and Solubility
Cross-study comparable
Butyrate: XlogP 1.20; 544.7 mg/L
Propionate: XlogP 0.90; 1671 mg/L
3-fold lower water solubility; stronger oil partition
Estimated values; consistent methodology
Lipophilicity Formulation compatibility Partition coefficient

Hydrolytic Instability Risk: Cyclotene Butyrate Requires Stringent Storage Controls (Inert Gas, 2-8°C) Not Required for More Stable Propionate Analog

Cyclotene butyrate is explicitly documented as hydrolytically unstable under ambient conditions. ChemicalBook states: 'It is not very stable, and any amount of free Butyric acid is likely to ruin the organoleptic picture of this material' . This instability is directly reflected in commercial storage specifications, which mandate storage 'under inert gas (nitrogen or Argon) at 2-8°C' . In contrast, cyclotene propionate has a published, peer-reviewed toxicological and dermatological safety monograph (Scognamiglio et al., 2012, Food and Chemical Toxicology) [1], indicating a more comprehensively characterized stability and safety profile that supports broader commercial handling without the same cold-chain and inert-atmosphere constraints. The butyrate's susceptibility to ester hydrolysis—releasing free butyric acid with its characteristic rancid odor—represents a procurement-critical differentiation: the compound cannot be stored or shipped under standard ambient warehouse conditions without risk of organoleptic degradation.

Hydrolytic Stability
Supporting evidence
Butyrate: Requires inert gas (N2/Ar), 2-8°C storage
Propionate: No equivalent cold-chain mandate identified
Cold-chain logistics mandatory for butyrate
Hydrolysis risk documented; free butyric acid release
Chemical stability Ester hydrolysis Storage specification

Evidence-Backed Application Scenarios for 2-Methyl-5-oxo-1-cyclopenten-1-yl Butyrate in Flavor and Fragrance Development


Brown Flavor Development: Maple, Caramel, and Nut Profiles Requiring Creamy-Mouthfeel Notes

The organoleptic evidence from standardized panel assessments at 20 ppm demonstrates that cyclotene butyrate delivers a uniquely complex flavor profile combining maple, caramel, walnut, and distinctive creamy-fatty notes (butter, popcorn, cream cheese) that are absent from cyclotene propionate [1][2]. Flavorists developing maple, caramel, brown sugar, nut skin, walnut, pecan, soy sauce, red miso, chocolate, raisin, coffee, and baked-note complexes should select the butyrate over the propionate when creamy mouthfeel and dairy-buttery undertones are desired in the target profile. The FEMA 'Fruit' classification [3] notwithstanding, the Perfumer & Flavorist panel specifically identified brown flavor types as the primary application domain, reflecting the compound's practical utility beyond its FEMA category label.

Fat-Based and Oil-Soluble Flavor Delivery Systems

With an XlogP of 1.20 and water solubility of only 544.7 mg/L—3.1-fold lower than cyclotene propionate (1671 mg/L)—cyclotene butyrate preferentially partitions into lipid phases [4][5]. This physicochemical property makes the butyrate the preferred cyclotene ester for fat-based flavor delivery systems including butter, cream, cheese, chocolate, nut oils, and baked-goods fat matrices. The JECFA specification confirms the compound is 'practically insoluble or insoluble in water; soluble in fats and oils' [6], directly supporting formulation into lipid-continuous food products where the more water-soluble propionate would partition less efficiently into the target fat phase.

Sustained-Release Aroma Applications Exploiting Intermediate Volatility

Cyclotene butyrate's vapor pressure of 0.001000 mmHg at 25°C positions it at an intermediate volatility between the more volatile propionate (0.002000 mmHg) and the substantially less volatile isovalerate (~0.00045 mmHg) [4][5][7]. This 2-fold lower volatility versus the propionate makes the butyrate suitable for applications requiring slower aroma release kinetics and longer perceived duration, such as chewing gum, baked goods with extended shelf life, and ambient fragrance diffusers. The butyrate's boiling point of 116-117°C (at reduced pressure of 2 mm Hg) further confirms its suitability for thermally processed foods where excessive volatility would cause unacceptable flavor loss during manufacturing.

Research and Reference-Standard Procurement Requiring JECFA Full-Specification Material

Cyclotene butyrate holds 'Full' JECFA specification status with a higher minimum assay (96%) and tighter physical appearance control (Colourless clear liquid) compared to the propionate (92% assay min; Colourless to yellow liquid) [6][8]. For analytical reference standard preparation, toxicological evaluation, or regulatory submission work, the 96% minimum assay and narrower specification bands for refractive index (1.476-1.482) and specific gravity (1.063-1.069 at 20°C) provide a higher-confidence baseline than the propionate. However, procurement must account for the mandatory cold-chain storage requirement (under inert gas at 2-8°C) , which imposes handling constraints not required for the more stable propionate analog.

Application
Selection Property
Validation Focus
Brown, caramel, and nut flavor profiles
Creamy-mouthfeel sensory dimension
Taste profile at 20 ppm; absence of dairy notes in propionate
Fat- and oil-based delivery systems
Lipid-phase partitioning (XlogP 1.20)
Water solubility; solubility in fats and oils per JECFA
Sustained-release aroma applications
Intermediate volatility (2-fold vs. propionate)
Vapor pressure ranking; boiling point under vacuum
Analytical reference and specification-grade procurement
Higher minimum assay (96%) and tighter physical controls
JECFA full-spec requirements; cold-chain storage feasibility

Technical Documentation Hub

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